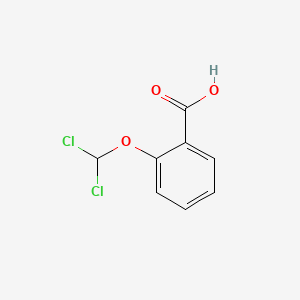

2-(Dichloromethoxy)benzoic acid

Description

Contextualization of Benzoic Acid Derivatives in Advanced Organic Chemistry

Benzoic acid and its derivatives are cornerstone compounds in the edifice of modern organic chemistry. orgsyn.org As the simplest aromatic carboxylic acid, benzoic acid itself serves as a crucial precursor for the industrial synthesis of a vast array of organic substances. nih.gov Its derivatives, which are formed by substituting one or more hydrogen atoms on the benzene (B151609) ring, are integral to numerous applications.

The reactivity of the carboxyl group allows for the formation of esters, amides, and acid chlorides, making benzoic acids versatile intermediates in organic synthesis. askfilo.com For instance, benzoate (B1203000) esters are fundamental components of plasticizers, and the parent acid can be reduced to form important products like benzaldehyde (B42025) and benzyl (B1604629) alcohol. askfilo.com

Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of nitro, halogen, and sulfonic acid groups, which further diversifies the chemical space accessible from this simple scaffold. wikipedia.org This versatility has made benzoic acid derivatives ubiquitous in many areas. They are found in products ranging from food preservatives and antifungal agents to complex pharmaceutical compounds and precursors for quinolonecarboxylic acid derivatives with antibacterial activity. nih.govnih.govsciencemadness.orgnih.gov The study of how different substituents on the benzoic acid ring influence its acidity, reactivity, and biological activity is a fundamental aspect of physical organic chemistry and drug design. nih.gov

Historical Trajectories and Evolution of Research on Halogenated and Alkoxy-Substituted Benzoic Acids

The study of substituted benzoic acids has a rich history. Following the determination of benzoic acid's structure in the 19th century, chemists began exploring the effects of adding different functional groups to the benzene ring. nih.gov

Halogenated Benzoic Acids: Research into halogenated benzoic acids has been driven by their diverse applications. Early work focused on understanding their synthesis and the directing effects of halogen substituents on further aromatic substitution. Compounds like 2,4-dichlorobenzoic acid and 2,6-dichlorobenzoic acid became important synthetic intermediates. nih.govnist.gov A significant milestone in the application of this class was the development of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). nih.govchemicalbook.com First registered in 1967, Dicamba's development spurred extensive research into the synthesis, biological activity, and environmental fate of polychlorinated and mixed-substituted benzoic acids. nih.govchemicalbook.com Numerous synthetic routes have been developed for these compounds, often starting from chlorinated anilines or toluenes. google.comgoogle.comchemicalbook.com

Alkoxy-Substituted Benzoic Acids: The introduction of alkoxy groups, such as methoxy (B1213986) (-OCH3), also has a long history. These groups are known to be activating, electron-donating substituents that can direct electrophilic aromatic substitution, although their influence can be complex. ias.ac.in Research has shown that the position of the alkoxy group significantly affects the properties and reactivity of the benzoic acid. For example, 2-methoxybenzoic acid (o-anisic acid) is a well-characterized compound used in synthesis. nist.gov Studies have explored how alkoxy groups influence C-H activation reactions and their stability, noting that some nitro-substituted methoxybenzoic acids can be unstable and undergo hydrolysis. ias.ac.in

The combination of both halogen and alkoxy substituents, as seen in the herbicide Dicamba, represents a more advanced stage of this research trajectory, targeting specific physical and biological properties through fine-tuning of the molecular structure. nih.gov The synthesis of these more complex derivatives often involves multi-step processes, including diazotization, formylation, and oxidation reactions. google.comgoogle.com This historical evolution provides the scientific backdrop for investigating novel structures like 2-(Dichloromethoxy)benzoic acid, which combines a carboxylic acid with a less common dichloromethoxy group.

Delineation of Key Research Gaps and Objectives for this compound Investigations

Despite the extensive research into related compounds, a thorough review of scientific literature and chemical databases reveals a significant research gap concerning this compound itself. The compound appears to be a novelty, with no commercially available sources and a lack of published data on its synthesis or properties. This absence of information defines the primary research objectives for its future investigation.

Identified Research Gaps:

Synthesis: There are no established, peer-reviewed synthetic routes specifically for this compound. A plausible, yet unproven, approach could involve the reaction of salicylic (B10762653) acid (2-hydroxybenzoic acid) with a dichloromethylating agent. The Reimer-Tiemann reaction, which can form salicylaldehyde (B1680747) from phenol (B47542) and chloroform (B151607), or salicylic acid when using carbon tetrachloride, provides a conceptual starting point for modifying the hydroxyl group of salicylic acid. askfilo.comshaalaa.comgauthmath.com Another potential avenue could be the formylation of a protected salicylic acid followed by chlorination, or the use of dichloromethyl methyl ether in a Friedel-Crafts type reaction on a suitable precursor. orgsyn.orgorgsyn.orgwikipedia.org

Physicochemical Properties: Fundamental data for this compound is absent from the literature. Key properties that need to be determined are summarized in the table below.

Spectroscopic Data: No published spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) exists for this compound. This data is essential for unambiguous structural confirmation and characterization. While data for related fragments like dichloromethyl methyl ether exists, it can only provide an inferred expectation for the signals from the -OCHCl₂ group. nih.gov

Reactivity and Applications: The chemical reactivity of the dichloromethoxy group in this specific molecular environment is unknown. Its susceptibility to hydrolysis, nucleophilic substitution, or other transformations has not been studied. Consequently, its potential applications, for instance as a synthetic intermediate, a potential agrochemical by analogy to Dicamba, or a pharmaceutical building block, remain purely speculative. nih.govnih.gov

Future Research Objectives:

The clear lack of data on this compound sets forth a straightforward series of objectives for future research initiatives.

| Research Objective | Description |

| Synthetic Route Development | To design and optimize a reliable, high-yield synthesis of this compound from readily available starting materials. |

| Purification and Isolation | To establish effective protocols for the purification of the synthesized compound to analytical grade. |

| Structural & Physical Characterization | To perform comprehensive analysis using NMR, IR, and mass spectrometry to confirm the molecular structure. To measure fundamental physical properties such as melting point, boiling point, and solubility in various solvents. |

| Chemical Reactivity Studies | To investigate the stability and reactivity of the compound, particularly the hydrolysis of the dichloromethoxy group and the reactions of the carboxylic acid moiety. |

| Computational Modeling | To use computational methods like Density Functional Theory (DFT) to model its geometric and electronic structure, predict spectroscopic properties, and provide insights into its potential reactivity. |

| Screening for Biological Activity | To conduct preliminary screenings for potential herbicidal, antifungal, or other pharmacological activities, given its structural relationship to other bioactive benzoic acids. |

The study of this compound offers a valuable opportunity to expand the frontiers of organic chemistry, providing a platform to explore novel synthetic methodologies and potentially uncover new functional molecules.

Structure

3D Structure

Properties

CAS No. |

92366-33-1 |

|---|---|

Molecular Formula |

C8H6Cl2O3 |

Molecular Weight |

221.03 g/mol |

IUPAC Name |

2-(dichloromethoxy)benzoic acid |

InChI |

InChI=1S/C8H6Cl2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) |

InChI Key |

FAYURRAZYXBAHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(Cl)Cl |

Origin of Product |

United States |

Synthetic Design and Methodological Approaches for 2 Dichloromethoxy Benzoic Acid and Its Analogs

Retrosynthetic Analysis of the Dichloromethoxybenzoic Acid Architecture

Retrosynthetic analysis of 2-(dichloromethoxy)benzoic acid reveals several potential disconnection points, suggesting various forward synthetic strategies. The most logical disconnections involve the carbon-oxygen bond of the ether and the carbon-carbon bond of the carboxylic acid.

One primary disconnection severs the dichloromethoxy group, leading to 2-hydroxybenzoic acid (salicylic acid) and a dichloromethylating agent. This approach focuses on the etherification of a pre-existing benzoic acid derivative. A second key disconnection targets the benzoic acid group, suggesting the introduction of the carboxyl group onto a dichloromethoxy-substituted aromatic precursor. This could be achieved through the oxidation of a corresponding benzyl (B1604629) group or by direct carboxylation of an aryl intermediate.

A third strategy involves the halogenation of a methoxy-substituted benzoic acid. This approach starts with a readily available precursor like 2-methoxybenzoic acid and introduces the two chlorine atoms onto the methyl group of the methoxy (B1213986) moiety. Each of these retrosynthetic pathways offers distinct advantages and challenges regarding reagent availability, reaction conditions, and control of regioselectivity.

Advanced Strategies for the Formation of the Dichloromethoxy Moiety

The dichloromethoxy group is a key functional feature, and its efficient and selective introduction is paramount. Modern synthetic methods offer several advanced strategies for its formation.

The direct dichloromethylation of a phenolic hydroxyl group is a common and effective method. This transformation is typically achieved by reacting a phenol (B47542) with a suitable dichloromethylating agent under basic conditions. Chloroform (B151607) (CHCl₃) is a classical reagent for this purpose, often used in a biphasic system with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. wikipedia.orgnih.gov The reaction proceeds via the formation of dichlorocarbene (B158193) (:CCl₂) in situ under basic conditions, which then reacts with the phenoxide ion.

Table 1: Examples of Dichloromethylating Reagents and Conditions

| Dichloromethylating Reagent | Base | Catalyst/Conditions | Reference |

| Chloroform (CHCl₃) | Sodium Hydroxide (B78521) (NaOH) | Phase-transfer catalyst (e.g., benzyltriethylammonium chloride) | wikipedia.org |

| Carbon tetrachloride (CCl₄) / PPh₃ | - | - | - |

| Dichloromethyl methyl ether | - | Lewis acid | - |

It is known that the etherification of phenolic compounds can be achieved using various alkylating agents, such as alkyl sulfates or halides. google.com However, the synthesis of the dichloromethoxy group presents unique challenges due to the reactivity of the dichloromethyl moiety.

An alternative approach to the dichloromethoxy moiety involves the direct halogenation of a methoxy group already present on the aromatic ring. This method avoids the handling of potentially hazardous dichloromethylating agents. The reaction typically involves the use of a chlorinating agent that can selectively replace the hydrogen atoms of the methyl group with chlorine.

Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in the presence of a radical initiator like benzoyl peroxide or AIBN, can be employed for this purpose. tcichemicals.com The regioselectivity of this reaction is crucial, as chlorination can also occur on the aromatic ring, especially if activating groups are present. tcichemicals.com Careful control of reaction conditions, including temperature, solvent, and the choice of chlorinating agent, is necessary to favor the desired dichloromethyl ether product.

Advanced chlorinating reagents, such as 2-chloro-1,3-bis(methoxycarbonyl)guanidine, have been developed to provide high regioselectivity and reactivity for the halogenation of complex molecules under mild conditions. tcichemicals.com

Synthesis of the Benzoic Acid Core via Aryl Carboxylation and Oxidation Pathways

The introduction of the carboxylic acid group at the ortho position to the dichloromethoxy group is another critical step in the synthesis. Several methods are available, ranging from direct carboxylation of the aromatic ring to the oxidation of a suitable precursor.

Directed ortho-lithiation is a powerful tool for the regioselective introduction of functional groups onto an aromatic ring. cardiff.ac.uknih.gov In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. ias.ac.inacs.org The resulting aryllithium species can then be trapped with an electrophile, such as carbon dioxide (CO₂), to introduce the carboxylic acid group. researchgate.net

For a substrate like 1-(dichloromethoxy)benzene, the dichloromethoxy group itself can potentially act as a directing group, although its effectiveness may be influenced by steric and electronic factors. ias.ac.in Alternatively, a more potent directing group could be temporarily installed to guide the lithiation and subsequently removed or transformed. While the carboxylic acid group itself is generally incompatible with organolithium reagents, the corresponding carboxylate can be resistant to addition at low temperatures, making direct ortho-lithiation of certain benzoic acids feasible in some cases. researchgate.net

An alternative and often high-yielding route to the benzoic acid core is the oxidation of a benzylic precursor, such as a methyl or aldehyde group. For instance, 1-(dichloromethoxy)-2-methylbenzene could be oxidized to this compound. A variety of oxidizing agents can be employed for this transformation.

Potassium permanganate (B83412) (KMnO₄) and chromic acid are classic, powerful oxidizing agents for converting alkylbenzenes to benzoic acids. However, milder and more selective methods are often preferred in modern synthesis to avoid over-oxidation or side reactions with other functional groups.

Catalytic oxidation systems, such as those using cobalt, manganese, and bromine salts in the presence of molecular oxygen, have been developed for the efficient oxidation of methylarenes to carboxylic acids. google.comgoogle.com These methods offer advantages in terms of cost and environmental impact. The oxidation of a corresponding benzaldehyde (B42025) to a benzoic acid can also be readily achieved using a variety of oxidizing agents, including sodium chlorite (B76162) (NaClO₂) or hydrogen peroxide (H₂O₂). google.comasianpubs.orgresearchgate.net

Table 2: Common Oxidation Methods for Benzylic Precursors

| Precursor | Oxidizing Agent/System | Product | Reference |

| 2-Methylanisole | V₂O₅/Ga₂O₃—TiO₂ catalyst, air | Anisaldehyde, Anisic acid | researchgate.net |

| p-Methoxytoluene | Co/Mn/Br catalyst, O₂ | p-Anisic acid | google.com |

| 2-Methoxy-3,6-dichlorobenzaldehyde | NaClO or H₂O₂ | 3,6-dichloro-2-methoxybenzoic acid | google.com |

| p-Anisaldehyde | Organic clay, microwave | p-Anisic acid | researchgate.net |

Optimization of Reaction Conditions and Catalytic Systems for Enhanced Efficiency

The efficient synthesis of this compound and its analogs hinges on the careful optimization of reaction parameters. This includes the selection of an appropriate catalytic system, solvent, and temperature profile to maximize yield and purity while minimizing side reactions. While specific optimization data for this compound is not extensively detailed in publicly available literature, principles can be drawn from related transformations, such as the Reimer-Tiemann reaction and patented syntheses of similar chlorinated and methoxylated benzoic acids. google.commychemblog.comnumberanalytics.com

The introduction of the dichloromethoxy group onto the aromatic ring, particularly at the 2-position of a benzoic acid derivative, is mechanistically linked to the generation and subsequent reaction of dichlorocarbene (:CCl2). wikipedia.orgbyjus.com The most common method for generating dichlorocarbene is the reaction of chloroform (CHCl3) with a strong base, such as sodium hydroxide or potassium hydroxide. numberanalytics.comnumberanalytics.com

The catalytic process in this context often involves phase-transfer catalysis (PTC). researchgate.net In a typical biphasic system (e.g., aqueous NaOH and an organic solvent containing the phenol and chloroform), a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium bromide), facilitates the transfer of hydroxide ions into the organic phase. researchgate.net This allows for the deprotonation of chloroform to form the trichloromethyl anion (:CCl3-), which then undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene. wikipedia.orgbyjus.com

The phenol is also deprotonated by the base to form a phenoxide ion, which is a more potent nucleophile than the neutral phenol. The electron-rich phenoxide ring then attacks the electron-deficient dichlorocarbene. wikipedia.org For salicylic (B10762653) acid (2-hydroxybenzoic acid), the initial attack of dichlorocarbene on the phenoxide leads to the formation of a dichloromethyl-substituted intermediate. Subsequent reaction steps, which can be influenced by the reaction conditions, would lead to the formation of the dichloromethoxy group. The ortho-selectivity often observed in these reactions is attributed to the coordination of the reactants with the cation of the base. mychemblog.com

In an alternative approach, dichloromethyl methyl ether can be used as a source of the dichloromethoxy group, reacting with an appropriate aromatic precursor in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4). google.com In this case, the catalyst activates the dichloromethyl methyl ether, facilitating its electrophilic attack on the aromatic ring.

The choice of solvent and the precise control of temperature are critical in directing the outcome of complex aromatic syntheses like that of this compound. The solvent not only influences the solubility of reactants and catalysts but can also affect the reactivity and stability of intermediates. nih.gov

In phase-transfer catalyzed reactions for dichlorocarbene generation, the organic solvent must be inert to the reaction conditions. Solvents of low polarity, such as chloroform itself, or others like carbon tetrachloride or dichloromethane, can be used. nih.gov The use of a non-polar solvent can also modulate the reactivity of the phenoxide ion. In aqueous media, the phenoxide is highly solvated and reactive, which can sometimes lead to undesired side products. In less polar solvents, the reactivity can be attenuated, potentially leading to cleaner reactions. nih.gov

Temperature control is crucial for several reasons. The formation of dichlorocarbene is temperature-dependent, and controlling the temperature can help to manage the rate of its generation and prevent side reactions. numberanalytics.comnumberanalytics.com In the context of the Reimer-Tiemann reaction, temperatures are typically controlled in the range of 60-70°C. pw.liveyoutube.com A study on the thermal optimization of the Reimer-Tiemann formylation of β-naphthol using a microfluidic reactor highlighted the potential for precise temperature control to improve reaction outcomes. researchgate.net For the synthesis of the related 3,6-dichloro-2-methoxy benzaldehyde, a precursor to the corresponding benzoic acid, reactions involving dichloromethyl ether were carried out at a controlled temperature of 0°C. google.com This suggests that lower temperatures may be necessary to control the reactivity of certain reagents. Subsequent oxidation steps to form the benzoic acid may require elevated temperatures, for instance, heating to 90°C in the presence of an oxidizing agent. google.com

The following table outlines general conditions for related reactions, which can inform the synthetic approach for this compound.

| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature | Product | Reference |

| Reimer-Tiemann | Phenol, Chloroform | NaOH or KOH | Water/Organic | 60-70°C | Salicylaldehyde (B1680747) | byjus.compw.live |

| Formylation | 2,5-Dichloroanisole (B158034), Dichloromethyl ether | TiCl4 | Dichloromethane or Xylene | 0°C | 2-methoxy-3,6-dichlorobenzaldehyde | google.com |

| Oxidation | 2-methoxy-3,6-dichlorobenzyl alcohol | Platinum/charcoal or KMnO4 | Water | ~90°C or ~80°C | 2-methoxy-3,6-dichlorobenzoic acid | google.com |

Enantioselective and Diastereoselective Synthetic Pathways (if applicable to chiral derivatives)

The concept of enantioselective and diastereoselective synthesis is relevant when a molecule possesses one or more chiral centers, leading to the existence of non-superimposable mirror images (enantiomers) or stereoisomers that are not mirror images (diastereomers). The synthesis of a single enantiomer or diastereomer is crucial in fields such as pharmaceuticals, where different stereoisomers can have vastly different biological activities. pharmtech.comlibretexts.org

In the case of this compound itself, the molecule is achiral and therefore does not have enantiomers. For a derivative of this compound to be chiral, it would need to possess a chiral center, an axis of chirality (atropisomerism), or planar chirality. For instance, the introduction of a chiral substituent on the aromatic ring or on the dichloromethoxy group could render the molecule chiral.

Methods for achieving enantioselectivity in synthesis are numerous and include the use of chiral catalysts (metal-based or organocatalysts), chiral auxiliaries, or enzymatic resolutions. nih.govrsc.orgnih.govrsc.org Chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent followed by separation, are also commonly employed to separate racemic mixtures. wikipedia.orgyoutube.comnih.gov

However, a thorough review of the scientific literature reveals no specific examples or established methodologies for the enantioselective or diastereoselective synthesis of chiral derivatives of this compound. Research in this specific area appears to be limited or not publicly documented. Therefore, while general principles of asymmetric synthesis are well-established, their direct application to creating chiral analogs of this compound has not been described.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Dichloromethoxy Benzoic Acid

Mechanistic Studies on the Dichloromethoxy Group Transformations

The dichloromethoxy group (-OCHCl₂) is a geminal dihalide ether moiety. Its reactivity is primarily centered on the electrophilic nature of the dichloromethyl carbon and the potential for hydrolysis or solvolysis, which represents a key decomposition pathway.

Investigation of Solvolytic and Hydrolytic Decomposition Pathways of the Dichloromethoxy Ether

The presence of two chlorine atoms and an oxygen atom on the same carbon makes the dichloromethoxy group susceptible to cleavage by a solvent molecule, a process known as solvolysis. taylorandfrancis.com When the solvent is water, this reaction is termed hydrolysis.

The decomposition is believed to proceed via an Sₙ1-type mechanism. The first step involves the departure of a chloride ion, facilitated by the solvent. This is the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion intermediate. The oxygen atom's lone pair delocalizes to stabilize the positive charge on the adjacent carbon. This intermediate is then attacked by a nucleophilic solvent molecule, such as water or an alcohol. youtube.comyoutube.com

| Step | Description | Intermediate/Product |

| 1 | Rate-determining loss of a chloride ion. | Resonance-stabilized oxocarbenium ion |

| 2 | Nucleophilic attack by solvent (e.g., H₂O). | Unstable hemiacetal-like species |

| 3 | Loss of second chloride and proton. | Formate ester intermediate |

| 4 | Hydrolysis of the ester. | Salicylic (B10762653) acid derivative |

Nucleophilic Attack and Electrophilic Substitution at the Dichloromethoxy Carbon

The carbon atom of the dichloromethoxy group is highly electrophilic. This is due to the strong inductive electron-withdrawing effect of the two chlorine atoms and the adjacent oxygen atom. Consequently, this carbon is a prime target for nucleophilic attack. youtube.comyoutube.com Strong nucleophiles can displace the chloride ions in an Sₙ2-type reaction. However, due to the potential for the Sₙ1 pathway described above, a mixture of products can be expected depending on the reaction conditions and the nature of the nucleophile.

Conversely, electrophilic substitution at the dichloromethoxy carbon is not a feasible reaction pathway. The carbon atom is electron-deficient and therefore not susceptible to attack by electrophiles, which are themselves electron-seeking species.

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The reactivity of the benzene ring towards substitution is significantly influenced by the electronic properties of the attached dichloromethoxy and carboxyl groups.

Influence of Dichloromethoxy and Carboxyl Substituents on Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the existing substituents.

Carboxyl Group (-COOH): The carboxylic acid group is a moderately deactivating group and a meta-director. youtube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. It directs incoming electrophiles to the position meta to itself (C5).

Dichloromethoxy Group (-OCHCl₂): This group has a more complex influence. The two chlorine atoms are strongly electron-withdrawing via induction, which deactivates the ring. However, the oxygen atom possesses lone pairs that can be donated to the ring through resonance, which is an activating effect and directs incoming electrophiles to the ortho and para positions (C3 and C5).

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Position |

| -COOH | Withdrawing | Withdrawing | Deactivating | meta (C5) |

| -OCHCl₂ | Strongly Withdrawing | Donating | Deactivating | ortho, para (C3, C5) |

Nucleophilic Aromatic Substitution (SNAr) Potential in Activated Systems

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.orglibretexts.org This reaction is generally difficult and requires the ring to be highly electron-deficient. youtube.com This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.orgmdpi.com

In 2-(dichloromethoxy)benzoic acid, both the -COOH and -OCHCl₂ groups are deactivating, making the ring electron-poor. However, they are not typically considered powerful enough activating groups to facilitate SNAr on their own. Furthermore, the molecule lacks a conventional leaving group like a halogen directly attached to the ring. While the dichloromethoxy group could potentially be a target, its transformation is more likely to occur via the solvolytic pathways discussed earlier rather than a direct SNAr displacement from the ring. Therefore, the potential for SNAr on the benzene ring of this compound is low unless additional, more potent activating groups are introduced.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a wide range of transformations without affecting the dichloromethoxy moiety, provided that neutral or acidic conditions are maintained to prevent its hydrolysis. rsc.orgprinceton.edu

Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) will yield the corresponding ester.

Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid into a more reactive acyl chloride. This acyl chloride is a key intermediate for synthesizing esters and amides under milder conditions.

Amide Formation: The carboxylic acid can be converted to an amide by first forming the acyl chloride and then reacting it with an amine, or through direct condensation with an amine using coupling agents.

Reduction: The carboxylic acid can be reduced to a primary alcohol (2-(dichloromethoxy)benzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Care must be taken as such strong reagents might also affect the dichloromethoxy group.

These transformations follow well-established mechanisms for carboxylic acids.

| Reaction | Reagent(s) | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) |

| Amide Formation | 1. SOCl₂ 2. Amine (R₂NH) | Amide (-CONR₂) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

Esterification, Amidation, and Anhydride Formation via Modern Coupling Techniques

The carboxyl group of this compound can be converted to esters, amides, and anhydrides through various modern coupling techniques. These methods typically involve the activation of the carboxylic acid to form a more reactive intermediate.

Esterification: The formation of an ester from a carboxylic acid and an alcohol is often facilitated by a coupling reagent to avoid the harsh conditions of traditional Fischer esterification. jocpr.com Modern coupling reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-(dimethylamino)pyridine (DMAP). jocpr.com Other effective reagents include carbonylimidazole derivatives and various onium salts. organic-chemistry.org The reaction proceeds through an activated intermediate, such as an O-acylisourea in the case of DCC, which is then readily displaced by the alcohol.

Amidation: The synthesis of amides from this compound and a primary or secondary amine follows a similar pathway to esterification, requiring activation of the carboxyl group. A wide array of coupling reagents has been developed for efficient amide bond formation under mild conditions. lookchemmall.comnih.gov These include phosphonium (B103445) salts, which can be generated in situ, and catalysts like Nb₂O₅, which can facilitate direct amidation. researchgate.net The choice of reagent and conditions can allow for high yields and chemoselectivity, even with less reactive amines. lookchemmall.com For instance, kinetic studies on the related 2-methoxybenzoic acid with carbonyldiimidazole (CDI) have been monitored using techniques like online HPLC and FTIR to understand reaction progression. researchgate.net

Anhydride Formation: Symmetric or mixed anhydrides of this compound can be formed. The reaction of a carboxylic acid with an activating agent like 4,5-dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one has been reported for the synthesis of anhydrides from other benzoic acids. lookchemmall.com Anhydrides are often highly reactive intermediates themselves and can be used for subsequent acylation reactions.

Table 1: Common Coupling Reagents for Carboxylic Acid Activation

| Coupling Reagent Class | Example(s) | Typical Application |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Esterification, Amidation |

| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | Amidation, Peptide Coupling |

| Imidazole-based | Carbonyldiimidazole (CDI) | Esterification, Amidation |

| Lewis Acids | Niobium(V) oxide (Nb₂O₅), Zirconium(IV) chloride (ZrCl₄) | Direct Amidation |

Decarboxylation Reactions and Their Mechanistic Intermediates

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a key reaction for many benzoic acids. The ease of this reaction is highly dependent on the substitution pattern of the aromatic ring. For ortho-substituted benzoic acids, the substituent can play a direct role in the mechanism. researchgate.net

The mechanism for the decarboxylation of benzoic acids can proceed through several pathways, including acid-catalyzed, base-mediated, or radical mechanisms. nih.govnist.gov In an acid-catalyzed mechanism, protonation of the aromatic ring can facilitate the cleavage of the C-C bond, although this often requires harsh conditions. nist.govresearchgate.net For some ortho-substituted acids, like salicylic acid, decarboxylation can proceed through a pseudo-unimolecular decomposition involving a keto-like intermediate. researchgate.net

Given the dichloromethoxy substituent, a potential pathway for the decarboxylation of this compound could involve the formation of an aryl radical or an aryl anion intermediate, particularly under thermal or transition-metal-catalyzed conditions. nih.gov The presence of electron-releasing groups generally facilitates electrophilic attack and subsequent decarboxylation, whereas the dichloromethoxy group is electron-withdrawing, which would likely make acid-catalyzed decarboxylation more difficult compared to an unsubstituted benzoic acid. nist.govresearchgate.net However, radical decarboxylation pathways are less dependent on the electronic nature of the substituents. nih.gov

Kinetic Analysis and Reaction Pathway Mapping

Understanding the kinetics of a reaction is crucial for optimizing conditions and elucidating its mechanism. For reactions involving this compound, kinetic analysis would involve monitoring the concentration of reactants, intermediates, and products over time.

Modern analytical techniques are instrumental in these studies. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the progress of a reaction. researchgate.net For instance, in the study of the oxidation of benzoic acid hydrazides, iodometric titration was used to determine the reaction rate under various conditions. tsijournals.com Similarly, square-wave voltammetry has been employed to determine the standard rate constant of surface redox reactions of other benzoic acid derivatives. core.ac.uk

A kinetic study of a reaction of this compound would typically involve:

Varying the concentration of one reactant while keeping others in excess to determine the order of the reaction with respect to each component.

Studying the effect of temperature on the reaction rate to calculate activation parameters like the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.

Investigating the effect of catalysts, inhibitors, and solvent polarity on the reaction rate to provide further insight into the transition state. researchgate.net

Table 2: Hypothetical Kinetic Parameters for a Reaction of this compound

| Parameter | Description | Method of Determination |

|---|---|---|

| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | Monitoring concentration change over time (e.g., via HPLC, NMR). |

| Reaction Order | The exponent to which the concentration of a species is raised in the rate law. | Method of initial rates or integral method. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Measuring rate constants at different temperatures (Arrhenius plot). |

| Half-life (t₁/₂) | The time required for the concentration of a reactant to decrease to half its initial value. | Derived from the integrated rate law. |

This table represents typical parameters that would be determined in a kinetic study and is for illustrative purposes.

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling is a powerful tool for confirming reaction mechanisms by tracing the path of atoms through a reaction. In the context of this compound, isotopes of carbon (¹³C, ¹⁴C), oxygen (¹⁸O), or hydrogen (²H, deuterium) could be used. nih.gov

For example, to confirm the mechanism of decarboxylation, one could synthesize this compound with a ¹³C label at the carboxyl carbon. By analyzing the mass of the resulting products and the expelled carbon dioxide, the fate of the carboxyl group can be unequivocally determined.

Similarly, in an esterification reaction, labeling the oxygen of the alcohol with ¹⁸O would demonstrate whether the reaction proceeds via acyl-oxygen cleavage (the ¹⁸O is incorporated into the ester) or alkyl-oxygen cleavage (the ¹⁸O is lost in the water by-product). For most acid-catalyzed and coupling-reagent-mediated esterifications of carboxylic acids, acyl-oxygen cleavage is the established mechanism.

Kinetic Isotope Effect (KIE) studies can also provide mechanistic details. By comparing the rate of a reaction using a deuterated substrate versus a non-deuterated one, information about bond-breaking steps involving that hydrogen atom in the rate-determining step can be obtained. For example, a significant KIE would be expected if a C-H bond is broken in the rate-determining step of a reaction.

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 2-(Dichloromethoxy)benzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum is predicted to show distinct signals for the carboxylic acid proton, the dichloromethoxy proton, and the four aromatic protons. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm) due to its acidic nature. The single proton of the dichloromethoxy group (-OCHCl₂) would appear as a sharp singlet, also in a downfield region (typically δ 7.0-7.5 ppm), influenced by the adjacent electronegative oxygen and chlorine atoms. The four protons on the benzene (B151609) ring will appear as a complex set of multiplets in the aromatic region (δ 7.2-8.2 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic effects of both the carboxyl and dichloromethoxy substituents.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The spectrum would feature eight distinct signals. The carboxyl carbon (-COOH) is expected at the most downfield position (δ > 165 ppm). The carbon of the dichloromethoxy group (-OCHCl₂) would also be significantly deshielded (δ ~90-100 ppm). The six aromatic carbons would resonate in the typical range of δ 120-140 ppm, with the carbon attached to the carboxylic acid (C1) and the carbon attached to the dichloromethoxy group (C2) showing distinct shifts due to direct substitution.

Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analysis of structurally similar compounds.

¹H NMR (in CDCl₃, 400 MHz)| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | >10.0 | Broad Singlet |

| H-6 | ~8.1 | Doublet of Doublets |

| H-3 | ~7.8 | Doublet of Doublets |

| H-4 | ~7.6 | Triplet of Doublets |

| H-5 | ~7.4 | Triplet of Doublets |

¹³C NMR (in CDCl₃, 100 MHz)

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| C-2 | ~150 |

| C-6 | ~134 |

| C-4 | ~132 |

| C-1 | ~130 |

| C-5 | ~128 |

| C-3 | ~125 |

| OCHCl₂ | ~95 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.govslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would reveal the connectivity of the aromatic protons, showing cross-peaks between adjacent protons (H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the aromatic proton signal at ~8.1 ppm would show a cross-peak to the carbon signal at ~134 ppm, assigning them as H-6 and C-6, respectively. The proton of the dichloromethoxy group would correlate directly with its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). columbia.edu HMBC is crucial for piecing together the molecular skeleton. Key expected correlations would include:

The dichloromethoxy proton (-OCHCl₂) showing a correlation to the C-2 carbon of the aromatic ring, confirming the attachment point of the substituent.

The H-6 proton showing a correlation to the carboxyl carbon (C=O), confirming the ortho relationship between these groups.

The H-3 proton showing correlations to both C-1 and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation. A NOESY spectrum could potentially show a correlation between the dichloromethoxy proton and the H-3 proton of the aromatic ring, which would help to determine the conformational preference of the dichloromethoxy group relative to the plane of the benzene ring.

Expected 2D NMR Correlations for Structural Elucidation

| Technique | Correlating Nuclei | Key Information Provided |

|---|---|---|

| COSY | ¹H ↔ ¹H | Confirms coupling between adjacent aromatic protons (H3-H4, H4-H5, H5-H6). |

| HSQC | ¹H ↔ ¹³C (1-bond) | Assigns each proton to its directly bonded carbon (e.g., H-6 to C-6). columbia.edu |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Confirms connectivity of substituents (e.g., OCHCl₂ proton to C-2; H-6 to C=O). columbia.edu |

| NOESY | ¹H ↔ ¹H (through space) | Elucidates spatial proximity and conformational preferences (e.g., OCHCl₂ proton to H-3). |

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, and its fragmentation pattern offers corroborating structural evidence.

HRMS is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₈H₆Cl₂O₃), the expected exact mass for the neutral molecule and its primary ions would be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). The characteristic isotopic pattern resulting from the presence of two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would provide a clear signature in the mass spectrum.

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion, e.g., the deprotonated molecule [M-H]⁻) and subjecting it to collision-induced dissociation to generate a series of fragment ions (product ions). The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. The fragmentation of deprotonated benzoic acid derivatives is well-characterized and often involves the loss of carbon dioxide (44 Da). nih.gov

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound would include:

Loss of CO₂ to yield a dichloromethoxyphenyl anion.

Subsequent loss of a chlorine radical or HCl.

Loss of the entire dichloromethoxy group.

Predicted Key Fragments in MS/MS of this compound [M-H]⁻ Based on fragmentation patterns of similar halogenated and methoxy-substituted benzoic acids. nih.govresearchgate.netdocbrown.info

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 219.95 | 175.96 | CO₂ (44 Da) | [C₇H₅Cl₂O]⁻ |

| 219.95 | 184.98 | HCl (36 Da) | [C₈H₄ClO₃]⁻ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interaction Probing

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

The IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid. docbrown.infospectroscopyonline.com

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption band typically between 1680 and 1710 cm⁻¹. The position within this range is sensitive to conjugation and hydrogen bonding.

C-O Stretch: A medium to strong band around 1200-1300 cm⁻¹, associated with the C-O single bond of the carboxylic acid.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-Cl Stretches: Strong absorptions are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-O-C Stretch: An absorption related to the ether-like linkage of the dichloromethoxy group is expected around 1050-1150 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C=O stretch would produce strong signals. Analysis of shifts in the C=O stretching frequency upon changes in solvent or physical state can provide detailed information about the strength and nature of intermolecular hydrogen bonding. ucl.ac.uk

Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3300-2500 (Very Broad, Strong) | Weak | Characteristic of carboxylic acid dimers. spectroscopyonline.com |

| Aromatic C-H Stretch | 3100-3000 (Medium) | Strong | |

| C=O Stretch | 1710-1680 (Strong, Sharp) | Strong | Position sensitive to conjugation and H-bonding. |

| Aromatic C=C Stretch | 1600-1450 (Medium-Weak) | Strong | |

| C-O Stretch | 1320-1210 (Strong) | Medium | Coupled with O-H in-plane bend. |

| C-O-C Stretch | 1150-1050 (Medium) | Medium | Dichloromethoxy group vibration. |

Analysis of C-Cl, C-O, and C=O Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within a molecule. Although specific experimental spectra for this compound are not detailed in the reviewed literature, the expected vibrational frequencies for its key bonds can be inferred from analyses of structurally similar compounds, such as chlorinated benzoic acids and other organic molecules containing C-Cl, C-O, and C=O bonds.

C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid is one of the most prominent features in its infrared spectrum. For aromatic carboxylic acids, this vibrational mode typically appears in the range of 1710 to 1680 cm⁻¹ spectroscopyonline.com. In related compounds like 2-chlorobenzoic acid, a very strong band is observed around 1668 cm⁻¹ researchgate.net. The conjugation of the carbonyl group with the benzene ring lowers the frequency compared to saturated carboxylic acids.

C-O Stretching: The carbon-oxygen (C-O) single bond stretching vibration in carboxylic acids is generally found between 1320 and 1210 cm⁻¹ spectroscopyonline.com. This band is often coupled with O-H in-plane bending.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibrations are highly dependent on the local molecular environment (i.e., whether the chlorine is attached to an aliphatic or aromatic carbon). For simple organic chlorine compounds, these absorptions are typically found in the 800-700 cm⁻¹ region theaic.org. In molecules with a CCl₃ group, antisymmetric stretching modes can be observed between 923 and 825 cm⁻¹ researchgate.net. For the dichloromethoxy group (-OCHCl₂), the C-Cl stretching frequencies would be expected in a similar region, influenced by the adjacent oxygen and the rest of the molecule.

Table 1: Expected Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference Compound Examples |

|---|---|---|

| C=O Stretch (Aromatic Acid) | 1710 - 1680 | Benzoic Acid, 2-Chlorobenzoic Acid spectroscopyonline.comresearchgate.net |

| C-O Stretch | 1320 - 1210 | Carboxylic Acids spectroscopyonline.com |

| C-Cl Stretch | 800 - 700 | Simple Organic Chlorine Compounds theaic.org |

Detection of Hydrogen Bonding and Other Weak Interactions in Crystalline Phases

In the solid state, benzoic acid and its derivatives typically exhibit strong intermolecular hydrogen bonding. The carboxylic acid groups of two separate molecules interact to form a centrosymmetric dimer, a motif characterized by a cyclic R²₂(8) graph set notation nih.gov. This dimerization is a dominant feature that significantly influences the molecular packing and physical properties of the crystal.

This characteristic hydrogen-bonding pattern is prevalent across a wide range of substituted benzoic acids and is a primary driver in the formation of their supramolecular structures nih.govrsc.orgnih.gov. In addition to the primary carboxylic acid dimers, other weaker interactions, such as C-H···O or π–π stacking interactions between aromatic rings, can further stabilize the crystal lattice, leading to the formation of complex three-dimensional networks nih.govresearchgate.net. The presence and nature of these hydrogen bonds can be confirmed by a broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹, and by shifts in the C=O stretching frequency spectroscopyonline.com.

X-ray Diffraction Crystallography for Solid-State Structure and Molecular Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While specific crystallographic data for this compound is not available in the surveyed literature, analysis of closely related structures, such as other substituted benzoic acids, provides a robust model for its likely solid-state conformation.

Table 2: Example Crystallographic Data for a Related Substituted Benzoic Acid Derivative

| Parameter | Value (for 2-cyanoguanidinophenytoin) scirp.org |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

This table illustrates typical crystallographic parameters for a complex heterocyclic derivative, noting that specific values for this compound would require experimental determination.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives (if synthesized)

Chiroptical spectroscopy, particularly circular dichroism (CD), is essential for characterizing chiral molecules. This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of optically active compounds.

The synthesis of optically active derivatives of this compound has not been reported in the reviewed scientific literature. The parent molecule itself is achiral. For chiroptical analysis to be relevant, a chiral center would need to be introduced, or the molecule would have to adopt a stable, non-superimposable conformation (atropisomerism). While syntheses of chiral derivatives of other aromatic compounds have been achieved to study their chiroptical properties, no such studies have been performed on derivatives of this compound rsc.orgresearchgate.netscilit.com. Consequently, there is no circular dichroism data available for this specific family of compounds.

Compound Index

Theoretical and Computational Chemistry Applications to 2 Dichloromethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometries

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its shape and electron distribution.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is highly effective for determining the ground state properties of organic molecules. For compounds similar to 2-(Dichloromethoxy)benzoic acid, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31+G(d,p), are frequently employed to optimize the molecular geometry and calculate thermodynamic properties. vjst.vnmdpi.com

Studies on related molecules like 2,4-dichlorobenzoic acid and 2-chlorobenzoic acid show that DFT calculations can accurately predict bond lengths and angles that are in close agreement with experimental data. mdpi.comijastems.org For instance, calculations on the 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid molecule showed a strong correlation between theoretical and experimental geometric parameters. mdpi.com This approach allows for the detailed characterization of the molecule's three-dimensional structure, including the orientation of the dichloromethoxy and carboxylic acid groups.

Table 1: Comparison of Selected Theoretical and Experimental Bond Lengths for a Related Benzoic Acid Derivative Data derived from studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, illustrating the accuracy of DFT methods.

| Bond | Theoretical Bond Length (Å) (B3LYP/6-311++G(d,p)) | Experimental Bond Length (Å) |

| C=O | 1.210 | 1.216 |

| C-O | 1.354 | 1.318 |

| O-H | 0.968 | 0.879 |

| C-C (ring) | ~1.39 | ~1.39 |

| C-N | 1.523 | 1.509 |

| Source: Adapted from vibrational spectroscopy and molecular docking studies. mdpi.com |

Ab initio methods, such as Hartree-Fock (HF) and higher-level correlated methods like EOM-CCSD, are based on first principles without empirical parameterization. researchgate.netresearchgate.net While computationally more demanding than DFT, they serve as a benchmark for accuracy. In the study of azo dyes derived from benzoic acid derivatives, both HF and DFT methods were used to investigate their structures. nih.gov For a series of benzoic acid derivatives, high-level EOM-CCSD calculations in the gas phase were used as a reference to assess the performance of various DFT functionals for predicting photoexcitations. researchgate.net These high-accuracy methods are crucial for validating the results from more economical DFT calculations and for investigating excited-state properties, which are important for understanding the photochemistry of the compound.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, like the C-O bond of the methoxy (B1213986) group and the C-C bond of the carboxylic acid group in this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface to identify stable conformers (energy minima) and transition states (saddle points) between them.

For ortho-substituted benzoic acids, the interaction between the ortho substituent and the carboxylic group significantly influences the conformational landscape. mdpi.com DFT calculations are used to determine the relative energies of different conformers, such as the cis and trans arrangements of the carboxylic acid's -OH group relative to the carbonyl group. In a study of 2-chloro-6-fluorobenzoic acid, the cis conformer was found to be significantly lower in energy than the trans conformer. mdpi.com A similar analysis for this compound would be critical to understanding its preferred three-dimensional structure and how intramolecular interactions, such as potential hydrogen bonding or steric hindrance involving the dichloromethoxy group, dictate its geometry.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvation Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can model the behavior of this compound in different environments, such as in various solvents or in the solid state. ucl.ac.ukresearchgate.net

Studies on other benzoic acid derivatives have used MD simulations with force fields like the General Amber Force Field (GAFF) to investigate self-association (e.g., the formation of hydrogen-bonded dimers) and interactions with solvent molecules. ucl.ac.uk These simulations reveal that in apolar solvents, benzoic acids tend to form dimers, while in polar, hydrogen-bond-accepting solvents, this dimerization is inhibited in favor of interactions with the solvent. ucl.ac.uk MD simulations can also provide insights into how the molecule would behave at interfaces or within larger biological systems, revealing details about its solvation shell and dynamic interactions that govern its solubility and transport properties. researchgate.netrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra and structural elucidation.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov Theoretical vibrational analysis of 2,4-dichlorobenzoic acid has shown good agreement between calculated and experimental frequencies for key vibrational modes, such as C=O stretching, O-H stretching, and aromatic C-C stretching. ijastems.org The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. Potential Energy Distribution (PED) analysis is then used to assign the calculated modes to specific atomic motions. mdpi.com

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Dichlorobenzoic Acid Data derived from studies on 2,4-Dichlorobenzoic acid, demonstrating the application of DFT in vibrational analysis.

| Vibrational Mode | Calculated Frequency (DFT/B3LYP) | Experimental Frequency (FT-IR) |

| O-H Stretch | 3505 | 3486 |

| C-H Stretch (Aromatic) | 3072 | 3072 |

| C=O Stretch | 1755 | 1684 |

| Source: Adapted from vibrational studies using DFT. ijastems.org |

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Reactivity or Solvation

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical correlation between a molecule's computed structural or electronic features (descriptors) and its macroscopic properties or reactivity.

While no specific QSPR studies for this compound were found, research on other benzoic acids demonstrates the principle. For example, Quantitative Structure-Toxicity Relationship (QSTR) models have been developed for a series of 57 benzoic acid compounds to predict their acute toxicity (LD₅₀) based on molecular connectivity indices. nih.govnih.gov Such a model was successfully built using a training set of compounds and then validated with a separate test set, showing good predictive ability. nih.gov A similar approach could be used for this compound to predict properties like solubility, lipophilicity (logP), or chemical reactivity based on descriptors calculated from its optimized geometry and electronic structure.

Investigations into Non-Covalent Interactions and Crystal Packing Motifs

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical or computational studies focusing on the non-covalent interactions and crystal packing motifs of this compound. While computational methods are frequently employed to understand the supramolecular chemistry of related benzoic acid derivatives, dedicated research on the specific intermolecular forces governing the crystal structure of this compound appears to be limited or not publicly available.

In the absence of specific research, a hypothetical computational analysis would likely investigate the following:

Dimerization: The carboxylic acid group would be expected to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a common motif in the crystal structures of carboxylic acids.

Halogen Bonding: The chlorine atoms of the dichloromethoxy group could potentially act as halogen bond donors, interacting with electronegative atoms like the oxygen atoms of neighboring molecules.

Such a study would typically generate data on interaction energies, geometric parameters of the interactions (bond lengths and angles), and visualization of the supramolecular assembly. However, without published research, any detailed discussion or data presentation would be purely speculative.

Exploratory Research and Emerging Applications of 2 Dichloromethoxy Benzoic Acid Derivatives

Design and Synthesis of Novel Derivatives for Specific Chemical Applications

The design of novel derivatives of 2-(Dichloromethoxy)benzoic acid is predicated on the strategic modification of its core structure to achieve desired functionalities. The primary sites for chemical modification are the carboxylic acid group and the dichloromethoxy moiety. The carboxylic acid can be readily converted into a wide array of functional groups, including esters, amides, and acid halides, which serve as key intermediates for further synthesis.

The dichloromethoxy group offers unique synthetic possibilities. For instance, hydrolysis of this group can yield a formyl group (-CHO), transforming the molecule into a derivative of 2-formylbenzoic acid. This aldehyde functionality opens pathways to a vast range of subsequent reactions, such as reductive amination, Wittig reactions, and the formation of Schiff bases.

Research into other substituted benzoic acids informs the potential design strategies for derivatives of this compound. For example, novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed and synthesized as potential multi-target inhibitors for enzymes implicated in Alzheimer's disease. nih.gov Similarly, the synthesis of phthalazinone derivatives from benzoic acid precursors highlights a strategy for creating complex heterocyclic systems with potential biological activities. researchgate.net These approaches, which involve building upon the benzoic acid framework, could be adapted for this compound to explore new chemical space.

The synthesis of these derivatives often employs established organic reactions. Esterification can be achieved by reacting the parent acid with alcohols under acidic conditions, while amidation can be performed using amines, often with a coupling agent. The table below outlines potential synthetic transformations for creating novel derivatives.

Table 1: Potential Synthetic Pathways for this compound Derivatives

| Starting Moiety | Reagents/Conditions | Resulting Functional Group | Potential Application Class |

|---|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Pharmaceutical, Fragrance |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride | Reactive Intermediate |

| Carboxylic Acid | Amine, Coupling Agent (e.g., DCC) | Amide | Biological Screening |

| Dichloromethoxy | Water, Acid/Base Catalyst | Formyl (Aldehyde) | Precursor for Heterocycles |

Role as a Precursor or Building Block in Complex Organic Synthesis

This compound and its derivatives are valuable as precursors and building blocks in the assembly of more complex molecules. The benzoic acid structure is a common motif in many pharmaceuticals and fine chemicals. nih.gov For instance, 2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid serves as a key building block in medicinal chemistry and materials science, synthesized from 2,3-dichloroaniline (B127971) and phthalic anhydride. This demonstrates the utility of benzoic acid structures in constructing larger, functionalized molecules.

The synthesis of the selective herbicide 3,6-dichloro-2-methoxybenzoic acid (Dicamba) often starts from precursors like 2,5-dichloroaniline (B50420) or 2,5-dichlorophenol. google.comgoogle.com These processes involve multiple steps, including diazotization, hydroxylation, and carboxylation, underscoring the role of substituted aromatic compounds as foundational materials in multi-step synthesis. google.com In a similar vein, this compound could serve as a starting point for complex targets, with its dichloromethoxy group offering a reactive handle for transformations not available in simple methoxy-substituted analogues.

Research on the synthesis of various benzoic acid derivatives highlights their role as versatile intermediates:

2-(Phenylthio)benzoic acid has been used as a precursor to synthesize a series of 2-(phenylthio) benzoylarylhydrazone derivatives evaluated for antimycobacterial activity. nih.gov

2-Benzoylbenzoic acid is a known photoinitiator in polymer chemistry and a building block in organic synthesis. cymitquimica.com

Lignin-based benzoic acid derivatives are being explored as sustainable precursors for active pharmaceutical ingredients (APIs), showcasing a green chemistry approach to complex synthesis. rsc.org

The potential conversion of the dichloromethoxy group to an aldehyde provides a gateway to building complex heterocyclic structures, which are prevalent in medicinal chemistry.

Potential Applications in Material Science and Polymer Chemistry

While direct applications of this compound in material science are still exploratory, the properties of related benzoic acid derivatives suggest potential avenues. Certain aromatic carboxylic acids and their derivatives can function as monomers or additives in polymer synthesis. For example, 2-Benzoylbenzoic acid is utilized as a photoinitiator in polymer chemistry, where it absorbs UV light to generate radicals that initiate polymerization processes. cymitquimica.com Derivatives of this compound, particularly after modification, could potentially be designed to exhibit similar photo-reactive properties.

The rigid structure of the benzene (B151609) ring and the reactive nature of the carboxylic acid and dichloromethoxy groups could be exploited in the creation of functional polymers. The carboxylic acid group can be used to incorporate the molecule into polyester (B1180765) or polyamide chains. The dichloromethoxy group could be used for post-polymerization modification, allowing for the tuning of the material's properties. Furthermore, the presence of chlorine atoms may enhance flame retardant properties in certain polymer matrices. The synthesis of complex molecules like 2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid underscores its interest in both medicinal chemistry and materials science, suggesting that dual-use applications are a possibility for such substituted benzoic acids.

Integration into Green Chemistry Processes and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. For derivatives of this compound, this involves developing more environmentally benign and efficient synthetic routes. A major focus in the broader field of benzoic acid synthesis is the use of sustainable starting materials. Researchers are exploring the conversion of lignin (B12514952), a complex biopolymer, into valuable benzoic acid derivatives (BADs), which can then serve as precursors for APIs and other fine chemicals. rsc.org This approach provides a renewable alternative to petroleum-based feedstocks.

Improving the efficiency and reducing the environmental impact of existing synthetic methods is another key aspect of green chemistry. For example, patents for the synthesis of the related herbicide Dicamba describe methods aimed at achieving high purity and yield, which inherently reduces waste. google.comgoogle.com One synthetic method for Dicamba involves the formylation of 2,5-dichloroanisole (B158034) followed by oxidation, a process that aims for high efficiency. google.com The development of catalytic processes that minimize stoichiometric reagents and operate under milder conditions is a primary goal. For instance, the use of a TiCl₄ catalyst in the synthesis of a Dicamba precursor demonstrates the application of Lewis acids to drive reactions efficiently. google.com Future research into the synthesis of this compound derivatives would likely focus on similar catalytic and sustainable approaches.

Table 2: Green Chemistry Considerations for Benzoic Acid Derivative Synthesis

| Green Chemistry Principle | Application to Benzoic Acid Synthesis | Example/Reference |

|---|---|---|

| Use of Renewable Feedstocks | Synthesizing benzoic acid derivatives from lignin instead of petrochemicals. | Lignin valorization for API production. rsc.org |

| Atom Economy | Designing syntheses that maximize the incorporation of all materials into the final product. | High-yield synthesis of Dicamba. google.comgoogle.com |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Use of TiCl₄ in formylation reactions. google.com |

| Safer Solvents | Replacing hazardous solvents with greener alternatives like water or supercritical CO₂. | General trend in modern organic synthesis. |

Development of Advanced Analytical Methods for Detection and Quantification in Research Matrices

The development and application of robust analytical methods are crucial for monitoring the synthesis of this compound derivatives and assessing their purity. A combination of chromatographic and spectroscopic techniques is typically employed for the characterization and quantification of benzoic acid derivatives.

Purity Assessment: The purity of a synthesized benzoic acid derivative is often initially assessed by its melting point. quora.com A sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities. For more rigorous purity determination, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is the industry standard. quora.com

Structural Characterization: The precise structure of novel derivatives is confirmed using a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure, confirming the position of substituents on the benzene ring and the integrity of functional groups.

Mass Spectrometry (MS): MS provides information on the molecular weight of the compound and can help confirm its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid and C-Cl bonds.

Reaction Monitoring: During synthesis, Thin Layer Chromatography (TLC) is a common, rapid method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. For more quantitative analysis during process development, in-situ monitoring using techniques like ReactIR (FTIR spectroscopy) or online HPLC can provide real-time data on reaction kinetics and intermediate formation. The thermochemical properties of benzoic acid derivatives, such as their enthalpies of sublimation and formation, can also be determined using methods like thermogravimetric analysis (TGA), which provides data complementary to purity and stability assessments. researchgate.net

Future Research Directions and Unresolved Challenges

Innovation in Catalytic and Stereoselective Synthesis of Dichloromethoxy-Substituted Aromatics

The development of efficient and selective methods for the synthesis of dichloromethoxy-substituted aromatic compounds, including 2-(dichloromethoxy)benzoic acid, is a primary challenge. While general methods for the halogenation of benzoic acids exist, specialized catalytic systems for the introduction of the dichloromethoxy group are not well-documented. Future research should focus on:

Novel Catalytic Systems: Exploration of transition metal catalysts or organocatalysts that can facilitate the direct dichloromethoxylation of benzoic acid derivatives with high regioselectivity and yield.

Stereoselective Approaches: For derivatives where atropisomerism is possible, the development of catalytic enantioselective methods is crucial. nih.govnih.gov This could involve the use of chiral ligands or phase-transfer catalysts to control the spatial arrangement of the bulky dichloromethoxy group. rsc.org A novel strategy for synthesizing C–N atropisomeric amides through intramolecular acyl transfer could serve as an inspiration for developing stereoselective syntheses for other classes of atropisomeric compounds. york.ac.uk

A significant hurdle is the lack of established protocols, which necessitates foundational research into the reactivity of potential dichloromethoxylating agents and their compatibility with various catalytic cycles.

Deepening Mechanistic Understanding of Dichloromethoxy Group Reactivity under Diverse Conditions

The dichloromethoxy group is an intriguing functional moiety with a complex reactivity profile that is yet to be thoroughly investigated. Its susceptibility to hydrolysis and its electronic influence on the aromatic ring are critical aspects that require detailed mechanistic studies. Key unresolved questions include:

Hydrolysis Pathways: Understanding the step-by-step mechanism of hydrolysis of the dichloromethoxy group to a carboxylic acid or an aldehyde functionality under acidic, basic, and neutral conditions. This knowledge is vital for its use as a synthetic handle.

Neighboring Group Participation: Investigating the role of the adjacent carboxylic acid group in this compound on the reactivity and stability of the dichloromethoxy moiety.

Reaction Dynamics: Probing the kinetics and thermodynamics of reactions involving the dichloromethoxy group to predict its behavior in complex reaction sequences.

Advanced spectroscopic techniques and kinetic studies will be instrumental in elucidating these mechanisms.

Advancement of Computational Models for Predictive Chemical Design

In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Future efforts in this area should aim to:

Develop Accurate Predictive Models: Employing Density Functional Theory (DFT) and other quantum chemical methods to calculate key molecular properties such as bond dissociation energies, electron density distribution, and reaction energy profiles. nih.govscispace.com Such models can provide insights into the compound's stability and potential reaction pathways. researchgate.net

QSAR Modeling: Creating Quantitative Structure-Activity Relationship (QSAR) models for series of related benzoic acid derivatives to predict their physicochemical properties and potential biological activities. acs.orgacs.org This can help in the rational design of new molecules with desired characteristics. scielo.org.za

Conformational Analysis: Computationally exploring the conformational landscape of this compound to understand how the orientation of the dichloromethoxy and carboxylic acid groups influences its reactivity and interactions. nih.gov

Table 1: Key Parameters for Computational Modeling of Benzoic Acid Derivatives

| Parameter | Computational Method | Significance |

| Bond Dissociation Energy | DFT | Predicts the likelihood of bond cleavage and reactivity. |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and electronic transitions. scispace.com |

| Molecular Electrostatic Potential | DFT | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| pKa | CoMSA/IVE-PLS | Predicts the acidity of the carboxylic acid group. acs.org |

These computational models, once validated, can significantly accelerate the design and discovery of new materials and functional molecules based on the this compound scaffold.